![molecular formula C21H24ClFN6O2 B2641737 3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-97-7](/img/structure/B2641737.png)
3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a fluorobenzyl group, a dimethylaminoethyl group, and an imidazopurinedione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include a purine ring (a type of heterocyclic aromatic ring), which is a common structure in many biological molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. For example, the chloro and fluoro groups might make the compound reactive with certain other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Applications De Recherche Scientifique
Sleep and Neurological Effects
Studies on midazolam, a compound with a somewhat related chemical structure, have explored its effects on sleep parameters in normal subjects. For instance, research by Krieger, Mangin, and Kurtz (1983) investigated the impact of midazolam on sleep quality, duration, and EEG-recorded sleep parameters, finding that it significantly modified self-evaluated sleep parameters and decreased intra-sleep awakenings, suggesting potential applications in sleep disorder treatment without focusing on dosage or side effects (Krieger, Mangin, & Kurtz, 1983).
Pharmacokinetics and Metabolism
Another area of interest is the pharmacokinetics and metabolism of compounds like midazolam, which shares part of the molecular structure with the compound of interest. Heizmann and Ziegler (1981) conducted a study on the excretion and metabolism of midazolam following oral dosing, revealing that the drug is primarily excreted via the kidneys and undergoes significant first-pass metabolism. This research offers insights into how similar compounds might be metabolized and excreted in humans, contributing to the understanding of drug metabolism mechanisms without addressing drug use or side effects (Heizmann & Ziegler, 1981).
Potential for New Therapeutic Applications
The role of nitisinone in treating hereditary tyrosinemia type 1 (HT-1) by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and its low side effect profile suggest the potential of structurally related compounds for treating other disorders of tyrosine metabolism. This example by Lock, Ranganath, and Timmis (2014) illustrates how understanding the action and safety profile of one compound can lead to its application in other medical conditions, offering a strategy for identifying new therapeutic uses for complex chemicals (Lock, Ranganath, & Timmis, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN6O2/c1-12-13(2)29-17-18(24-20(29)27(12)10-9-25(3)4)26(5)21(31)28(19(17)30)11-14-15(22)7-6-8-16(14)23/h6-8H,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNXMLFBMBINLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.